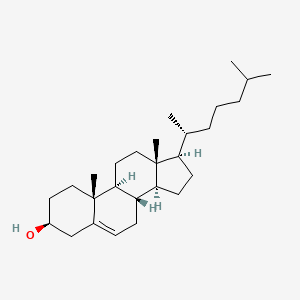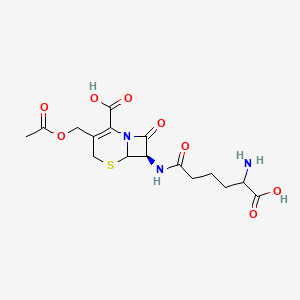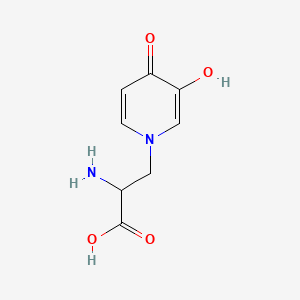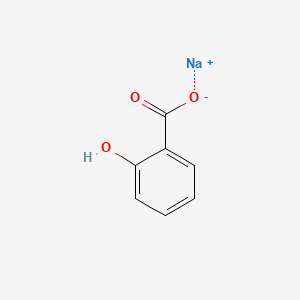
(-)-Procyclidine hydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(-)-Procyclidine hydrochloride is a synthetic anticholinergic agent primarily used in the treatment of Parkinson’s disease and drug-induced extrapyramidal symptoms. It is a white crystalline powder that is highly soluble in water. The compound works by blocking the action of acetylcholine, a neurotransmitter, thereby reducing muscle stiffness and tremors.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of (-)-procyclidine hydrochloride typically involves the reaction of cyclohexylmagnesium bromide with 1-cyclohexyl-1-phenyl-1-propanol in the presence of a suitable catalyst. The reaction is carried out under anhydrous conditions to prevent the formation of by-products. The resulting product is then treated with hydrochloric acid to obtain this compound.
Industrial Production Methods: Industrial production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of high-pressure reactors and continuous flow systems to ensure efficient and consistent production. Quality control measures are implemented to ensure the purity and potency of the final product.
化学反应分析
Types of Reactions: (-)-Procyclidine hydrochloride undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitrogen atom.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base such as sodium hydroxide.
Major Products Formed:
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of secondary or tertiary amines.
Substitution: Formation of substituted procyclidine derivatives.
科学研究应用
Chemistry: In chemistry, (-)-procyclidine hydrochloride is used as a reference compound in the study of anticholinergic agents. It is also used in the synthesis of novel compounds with potential therapeutic applications.
Biology: In biological research, the compound is used to study the effects of anticholinergic agents on neurotransmitter systems. It is also used in the development of animal models for Parkinson’s disease.
Medicine: Medically, this compound is used to treat Parkinson’s disease and drug-induced extrapyramidal symptoms. It helps alleviate muscle stiffness, tremors, and other motor symptoms associated with these conditions.
Industry: In the pharmaceutical industry, the compound is used in the formulation of medications for neurological disorders. It is also used in the development of new drugs targeting the cholinergic system.
作用机制
(-)-Procyclidine hydrochloride exerts its effects by blocking the action of acetylcholine at muscarinic receptors in the central nervous system. This inhibition reduces the activity of cholinergic neurons, leading to a decrease in muscle stiffness and tremors. The compound primarily targets the M1 and M2 muscarinic receptors, which are involved in the regulation of motor control.
相似化合物的比较
- Trihexyphenidyl hydrochloride
- Benztropine mesylate
- Biperiden hydrochloride
Comparison: (-)-Procyclidine hydrochloride is unique in its specific targeting of muscarinic receptors, which makes it particularly effective in treating Parkinson’s disease and drug-induced extrapyramidal symptoms. Compared to trihexyphenidyl hydrochloride and benztropine mesylate, this compound has a more favorable side effect profile, with fewer instances of cognitive impairment and dry mouth. Biperiden hydrochloride, while similar in action, is less potent and requires higher doses to achieve the same therapeutic effect.
属性
CAS 编号 |
30953-82-3 |
|---|---|
分子式 |
C19H30ClNO |
分子量 |
323.9 g/mol |
IUPAC 名称 |
(1R)-1-cyclohexyl-1-phenyl-3-pyrrolidin-1-ylpropan-1-ol;hydrochloride |
InChI |
InChI=1S/C19H29NO.ClH/c21-19(17-9-3-1-4-10-17,18-11-5-2-6-12-18)13-16-20-14-7-8-15-20;/h1,3-4,9-10,18,21H,2,5-8,11-16H2;1H/t19-;/m0./s1 |
InChI 键 |
ZFSPFXJSEHCTTR-FYZYNONXSA-N |
手性 SMILES |
C1CCC(CC1)[C@](CCN2CCCC2)(C3=CC=CC=C3)O.Cl |
规范 SMILES |
C1CCC(CC1)C(CCN2CCCC2)(C3=CC=CC=C3)O.Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![sodium;(6S,7S)-3-[(4-carbamoylpyridin-1-ium-1-yl)methyl]-8-oxo-7-[(2-phenyl-2-sulfonatoacetyl)amino]-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate](/img/structure/B10753727.png)

![CARYOPHYLLENE [t(-)]](/img/structure/B10753731.png)
![4-[2-[[1-hydroxy-1-(4-hydroxyphenyl)propan-2-yl]amino]ethyl]phenol;hydrochloride](/img/structure/B10753738.png)


![3-[(10R,13S,17R)-17-hydroxy-10,13-dimethyl-3-oxo-2,8,9,11,12,14,15,16-octahydro-1H-cyclopenta[a]phenanthren-17-yl]propanoic acid](/img/structure/B10753751.png)
![zinc;(7R)-3-(acetyloxymethyl)-7-[(5-amino-5-carboxylatopentanoyl)amino]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate](/img/structure/B10753757.png)


![[(2S,3R,4S,6R)-4-(dimethylamino)-2-[[(3R,4S,6R,7R,9R,11R,12R,13S,14R)-14-ethyl-7,12,13-trihydroxy-4-[(2S,4S,5R,6R)-5-hydroxy-4-methoxy-4,6-dimethyloxan-2-yl]oxy-3,5,7,9,11,13-hexamethyl-2,10-dioxo-oxacyclotetradec-6-yl]oxy]-6-methyloxan-3-yl] propanoate;dodecyl hydrogen sulfate](/img/structure/B10753775.png)

mercury](/img/structure/B10753808.png)

